molecular formula C10H8ClN3O3 B2529236 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole CAS No. 1005576-68-0

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole

Cat. No.: B2529236
CAS No.: 1005576-68-0
M. Wt: 253.64
InChI Key: NGFYOPHOPKIKBS-UHFFFAOYSA-N
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Description

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a nitro group and a chlorophenoxy methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole typically involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4-nitro-1H-pyrazole under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazole derivatives.

Scientific Research Applications

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The nitro group plays a crucial role in this activity by generating reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole can be compared with other similar compounds such as:

    1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole: This compound also features a pyrazole ring with nitro and chlorophenyl groups but differs in the position and type of substituents.

    2-(2-Chlorophenoxy)-4-nitro-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

1-((2-Chlorophenoxy)methyl)-4-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This modulation can lead to various biological effects, including anticancer and antimicrobial activities .

Biological Activity Overview

This compound has been studied for several biological activities:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of signaling pathways .
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of bacterial and fungal strains. This includes efficacy against resistant strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Studies

Several studies have investigated the anticancer potential of this compound. Key findings include:

StudyCell LineIC50 (µM)Mechanism
Bouabdallah et al.Hep-23.25Cytotoxic potential
Zheng et al.A5490.28Induces apoptosis
Koca et al.HCT-1161.1Cell cycle arrest at SubG1/G1 phase

These studies highlight the compound's ability to inhibit cancer cell proliferation effectively.

Antimicrobial Studies

In terms of antimicrobial activity, this compound has shown promising results against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli40 µg/mL
Aspergillus niger40 µg/mL

These findings suggest that the compound could be developed as a broad-spectrum antimicrobial agent.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study assessed their anticancer properties through in vitro assays against multiple cancer cell lines, revealing that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard treatments .

Another case study focused on the compound's mechanism of action, demonstrating its ability to induce apoptosis through the activation of caspase pathways in cancer cells . This mechanism underscores its potential as a therapeutic agent in cancer treatment.

Properties

IUPAC Name

1-[(2-chlorophenoxy)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3/c11-9-3-1-2-4-10(9)17-7-13-6-8(5-12-13)14(15)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFYOPHOPKIKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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